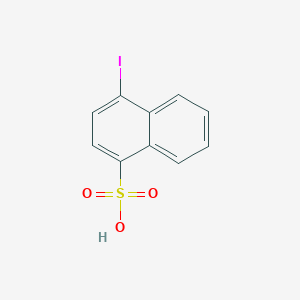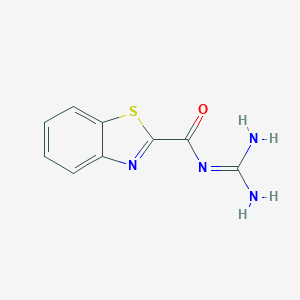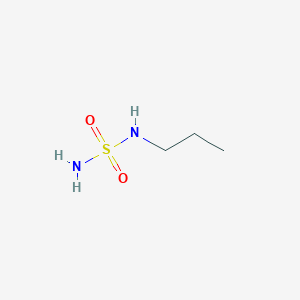
2,2-Dimethyl-3-oxopentanal
概要
説明
2,2-Dimethyl-3-oxopentanal is an organic compound with the molecular formula C7H12O2. It is a ketone and aldehyde derivative, characterized by the presence of a carbonyl group (C=O) at the third carbon atom and two methyl groups attached to the second carbon atom. This compound is of interest in various chemical and industrial applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2,2-Dimethyl-3-oxopentanal involves the oxidation of 2,2-dimethyl-4-pentenal. The procedure typically includes the following steps:
Oxidation Reaction: Oxygen is bubbled through a stirred solution of copper(I) chloride and palladium(II) chloride in a mixture of dimethylformamide and water. The 2,2-dimethyl-4-pentenal is added to this solution, and oxygen is continuously bubbled through for an extended period at room temperature.
Purification: The organic layers are washed with saturated sodium chloride solution and dried over sodium sulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2-Dimethyl-3-oxopentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-3-oxopentanal involves its interaction with various molecular targets. The carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific biological context.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyl-4-oxopentanal
- 2,2-Dimethyl-3-oxobutanal
- 2,2-Dimethyl-3-oxopropanal
Uniqueness
2,2-Dimethyl-3-oxopentanal is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of two methyl groups at the second carbon atom and a carbonyl group at the third carbon atom makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
2,2-dimethyl-3-oxopentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6(9)7(2,3)5-8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYBKZHBCCMBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452882 | |
| Record name | 2,2-DIMETHYL-3-OXOPENTANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106921-60-2 | |
| Record name | 2,2-Dimethyl-3-oxopentanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106921-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-DIMETHYL-3-OXOPENTANAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,2-Dimethyl-3-oxopentanal formed during the decomposition of tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ruthenium(III) on nickel surfaces?
A1: The research indicates that this compound is one of the decomposition products of the diketonate ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) after it detaches from the ruthenium complex and bonds to the nickel surface []. This decomposition occurs at elevated temperatures, specifically around 535 K, and also yields other volatile products like isobutene, ketene, and carbon monoxide []. The exact mechanism by which this compound forms from the original ligand requires further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)

![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)






![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)




